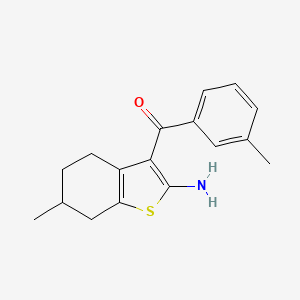

6-Methyl-3-(3-methylbenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine

Description

The compound “6-Methyl-3-(3-methylbenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine” belongs to a class of benzothiophene derivatives characterized by a tetrahydrobenzothiophene core substituted with methyl and benzoyl groups. The benzothiophene scaffold provides a rigid framework that enhances binding affinity to biological targets, while substituents like the 3-methylbenzoyl group modulate electronic, steric, and pharmacokinetic properties.

Properties

IUPAC Name |

(2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-(3-methylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NOS/c1-10-4-3-5-12(8-10)16(19)15-13-7-6-11(2)9-14(13)20-17(15)18/h3-5,8,11H,6-7,9,18H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVFUJBNKVVMXQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=C2C(=O)C3=CC=CC(=C3)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601134628 | |

| Record name | (2-Amino-4,5,6,7-tetrahydro-6-methylbenzo[b]thien-3-yl)(3-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601134628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

796067-54-4 | |

| Record name | (2-Amino-4,5,6,7-tetrahydro-6-methylbenzo[b]thien-3-yl)(3-methylphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=796067-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Amino-4,5,6,7-tetrahydro-6-methylbenzo[b]thien-3-yl)(3-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601134628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

6-Methyl-3-(3-methylbenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine (CAS No. 796067-54-4) is a compound of interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, including antitumor and anti-inflammatory effects.

- Molecular Formula : C17H19NOS

- Molecular Weight : 285.40 g/mol

- Structure : The compound features a benzothiophene core, which is known for its diverse biological activities.

Synthesis and Structural Analysis

The synthesis of this compound involves several steps that typically include the formation of the benzothiophene ring followed by the introduction of the methyl and benzoyl groups. While specific synthesis protocols for this compound are not extensively documented in the literature, similar compounds have been synthesized using established methods for thiophene derivatives.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of benzothiophene have been evaluated for their cytotoxic effects against various cancer cell lines:

Although specific data on this compound is limited, the structural similarities suggest potential efficacy against tumor cells.

Anti-inflammatory Activity

Thiophene derivatives are known to possess anti-inflammatory properties. A study highlighted that certain thiophene-based compounds inhibited cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in inflammatory processes:

| Compound | COX Inhibition IC50 (μM) | LOX Inhibition IC50 (μM) | Reference |

|---|---|---|---|

| Compound 1 | 29.2 | Not specified | |

| Compound 2 | 6.0 | 6.6 |

While direct studies on the specific compound's anti-inflammatory effects are scarce, its structural analogs suggest it may exhibit similar activities.

Case Studies and Research Findings

- Anticancer Studies : Compounds structurally related to this compound have shown promising results in inhibiting tumor growth in vivo. For example, one study reported a derivative achieving over 76% tumor weight inhibition in xenograft models when administered intraperitoneally at a dose of 40 mg/kg .

- Inflammation Models : In models assessing inflammation, certain thiophene derivatives demonstrated a capacity to reduce pro-inflammatory cytokines significantly. This suggests that this compound may also have potential in mitigating inflammatory responses .

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Research indicates that compounds with a benzothiophene scaffold possess anticancer properties. Studies have shown that analogs of this compound exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further drug development in oncology .

2. Neurological Disorders

There is emerging evidence suggesting that benzothiophene derivatives can modulate neurotransmitter systems. This compound may have potential applications in treating neurological disorders such as depression or anxiety by acting on serotonin receptors .

3. Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against several pathogens. Preliminary studies suggest that it may inhibit the growth of bacteria and fungi, indicating potential as an antimicrobial agent .

Material Science Applications

1. Organic Electronics

Due to its unique electronic properties, 6-Methyl-3-(3-methylbenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine can be utilized in organic electronic devices. Its incorporation into organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) has been explored, enhancing device performance and stability .

2. Polymer Chemistry

The compound can serve as a monomer or additive in polymer synthesis. Its ability to modify polymer properties such as conductivity and thermal stability makes it valuable in developing advanced materials for various applications .

Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of benzothiophene derivatives are highly dependent on substituent variations. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Benzothiophene Derivatives

Key Observations:

Substituent Positional Isomerism : The 4-methylbenzoyl derivative () demonstrates significant GLP-1R modulation, suggesting that the para-methyl group optimizes receptor interaction. In contrast, the target compound’s 3-methylbenzoyl group may alter binding kinetics due to steric hindrance or electronic effects.

Morpholine/Pyridine (): Heterocycles enhance hydrogen bonding or metal coordination, which could improve target affinity or stability.

Biological Activity : Only the 4-methylbenzoyl analog () has demonstrated in vivo efficacy, highlighting the importance of substituent optimization for therapeutic applications.

Q & A

[Basic] What are the standard synthetic routes for this compound, and how can purity be optimized?

The synthesis typically involves multi-step organic reactions, including:

- Acylation : Reacting the benzothiophene core with 3-methylbenzoyl chloride under anhydrous conditions (e.g., dry CH₂Cl₂, reflux with nitrogen protection) .

- Purification : Reverse-phase HPLC (methanol-water gradients) achieves >95% purity. Critical parameters include column selection (C18) and gradient optimization to resolve byproducts .

- Yield optimization : Catalytic amounts of DMAP (4-dimethylaminopyridine) enhance acylation efficiency, while stoichiometric control minimizes side reactions .

[Basic] Which analytical techniques are essential for structural characterization?

- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., methylbenzoyl substitution at C3) and hydrogenation of the tetrahydro ring. Compare chemical shifts to analogous benzothiazoles (δ 2.1–2.5 ppm for methyl groups) .

- X-ray crystallography : SHELX software resolves stereochemistry and packing motifs. Challenges include growing diffractable crystals via vapor diffusion (e.g., hexane/EtOH mixtures) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 340.14) .

[Advanced] How can discrepancies in reported biological activity data be resolved?

Discrepancies often arise from:

- Assay variability : Standardize protocols (e.g., MIC testing against S. aureus ATCC 25923) and control solvent effects (DMSO ≤1% v/v) .

- Structural analogs : Compare activity with 6-methylbenzothiazole derivatives (e.g., 2-amino substituents reduce MIC values by 4-fold ).

- Purity validation : Use orthogonal methods (HPLC + NMR) to exclude impurities >0.5% .

[Advanced] What computational strategies predict target interactions?

- Molecular docking : AutoDock Vina screens against kinase domains (e.g., EGFR; binding affinity ΔG ≈ -9.2 kcal/mol). Validate with crystallographic poses .

- MD simulations : GROMACS assesses stability of ligand-protein complexes (RMSD <2 Å over 100 ns) .

- Pharmacophore modeling : Identify critical interactions (e.g., hydrogen bonds with Thr766, hydrophobic contacts with 3-methylbenzoyl) .

[Advanced] How does substituent variation impact structure-activity relationships (SAR)?

- Methylbenzoyl group : Replacing 3-methyl with 4-methyl reduces antibacterial activity (MIC increases from 2 μg/mL to 16 μg/mL), likely due to steric hindrance .

- Tetrahydro ring saturation : Fully saturated rings enhance metabolic stability (t₁/₂ >6 hrs in liver microsomes) compared to aromatic analogs .

- Amine position : 2-Amino substitution optimizes H-bonding with bacterial DNA gyrase .

[Basic] What are the stability profiles under laboratory conditions?

- Storage : -20°C under argon in amber vials prevents oxidation (degradation <5% over 6 months) .

- Solution stability : Degrades in aqueous buffers (t₁/₂ = 24 hrs at pH 7.4); use fresh DMSO stocks .

[Advanced] How can crystallization challenges be addressed?

- Co-crystallization : Add co-solvents (e.g., dioxane) or ligands (e.g., PEG 400) to improve crystal lattice formation .

- Cryoprotection : Flash-cooling in liquid N₂ with 25% glycerol minimizes ice formation during X-ray data collection .

[Advanced] What orthogonal methods validate synthetic intermediates?

- HPLC-DAD : Monitor reaction progress (retention time 8.2 min, λ = 254 nm) .

- IR spectroscopy : Confirm acylation via C=O stretch at 1680 cm⁻¹ and absence of -NH₂ peaks at 3300 cm⁻¹ .

[Advanced] How are enantiomers separated for chiral analogs?

- Chiral HPLC : Use Chiralpak IA-3 column (hexane:isopropanol 90:10, 1 mL/min) with UV detection at 220 nm .

- SFC : Supercritical CO₂ with 20% ethanol achieves baseline resolution (α = 1.32) .

[Advanced] What scale-up challenges exist for multi-step synthesis?

- Exothermic reactions : Use jacketed reactors with controlled cooling (0–5°C) during acylation .

- Purification : Replace HPLC with flash chromatography (silica gel, EtOAc/hexane gradient) for >10 g batches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.